molecular formula C16H11FN2O2 B283630 (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione

Cat. No. B283630
M. Wt: 282.27 g/mol
InChI Key: PGXJUFAHNHTALJ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcone derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including MRSA.

Advantages and Limitations for Lab Experiments

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. However, (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also has some limitations for lab experiments. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione is a relatively new compound, and its long-term effects are not yet fully understood. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, which can affect its activity.

Future Directions

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several potential future directions for research. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, and further research is needed to develop more stable formulations. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to possess anti-microbial activity against MRSA, and further research is needed to develop new anti-microbial agents based on (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione.

Synthesis Methods

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione can be synthesized by the condensation of 3-fluoroacetophenone and benzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to induce apoptosis in cancer cells by activating the p53 pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C16H11FN2O2/c17-12-7-4-8-13(10-12)19-16(21)14(15(20)18-19)9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b14-9-

InChI Key

PGXJUFAHNHTALJ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)F

SMILES

C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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